molecular formula C16H14ClN5 B12166854 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine

4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine

Cat. No.: B12166854
M. Wt: 311.77 g/mol
InChI Key: UJFTXHWTFLBJTP-UHFFFAOYSA-N
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Description

4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a pyrazol-imine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydrazine derivatives, substituted chlorophenyl compounds, and oxidized pyrazoles.

Scientific Research Applications

4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one
  • 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is unique due to its specific structural features, such as the presence of a methyl group at the 3-position of the pyrazole ring and the imine functionality

Properties

Molecular Formula

C16H14ClN5

Molecular Weight

311.77 g/mol

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C16H14ClN5/c1-11-15(20-19-13-7-5-6-12(17)10-13)16(18)22(21-11)14-8-3-2-4-9-14/h2-10H,18H2,1H3

InChI Key

UJFTXHWTFLBJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC(=CC=C2)Cl)N)C3=CC=CC=C3

Origin of Product

United States

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